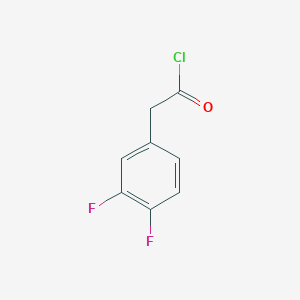

![molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1](/img/structure/B172366.png)

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a chemical compound with the molecular formula C6H4N4O2S . It is used in various scientific research .

Synthesis Analysis

The synthesis of compounds similar to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

A new polymorph of 5-nitrobenzo[c][1,2,5]thiadiazole, polymorph II, has been discovered. This polymorph is obtained by crystallization from solutions containing Cu(II) ions, which inhibit the formation of the already known polymorph I .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : A study by Tahghighi et al. (2012) discusses the synthesis of a novel series of compounds closely related to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine, which showed significant anti-leishmanial activity against promastigote forms of Leishmania major (Tahghighi et al., 2012).

Chemical Transformations and Derivatives : Androsov (2008) described the transformation of a similar compound, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, into 1,1-dialkylindolium-2-thiolates, highlighting the chemical versatility of these compounds (Androsov, 2008).

Crystal Structure Analysis : The crystal structure of a compound structurally similar to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine was analyzed by Zhang et al. (2011), providing insights into the molecular conformation and intermolecular interactions (Zhang et al., 2011).

Synthesis of Novel Heterocyclic Motifs : Research by Mammoliti et al. (2013) utilized 5-substituted 1,3,4-thiadiazol-2-amines, closely related to the compound of interest, for the synthesis of new heterocyclic motifs, demonstrating the potential of these compounds in creating diverse chemical structures (Mammoliti et al., 2013).

Antimicrobial and Antitumor Activities : A study by Hassan (2020) focused on the synthesis of new heterocyclic compounds from p-nitrobenzoic acid, demonstrating significant anti-tumor activities against HepG2 and MOLT-3 cell lines, showcasing the potential therapeutic applications of these compounds (Hassan, 2020).

Structure-Activity Relationship Study : Tahghighi et al. (2013) also conducted a structure-activity relationship study on similar compounds, leading to insights into their antileishmanial activities (Tahghighi et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-nitro-2,1,3-benzothiadiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFIKFTNZRPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378270 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine | |

CAS RN |

1915-85-1 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

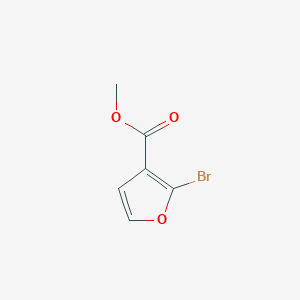

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)